molecular formula C21H16FN3O B2409363 7-[(4-Fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol CAS No. 308298-20-6

7-[(4-Fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol

Cat. No.: B2409363
CAS No.: 308298-20-6
M. Wt: 345.377
InChI Key: ZFIFSEVGGSGLQA-UHFFFAOYSA-N
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Description

7-[(4-Fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol is a quinoline derivative known for its diverse applications in medicinal chemistry. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found in nature and are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .

Properties

IUPAC Name

7-[(4-fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O/c22-16-9-6-15(7-10-16)19(25-18-5-1-2-12-23-18)17-11-8-14-4-3-13-24-20(14)21(17)26/h1-13,19,26H,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIFSEVGGSGLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(C2=CC=C(C=C2)F)C3=C(C4=C(C=CC=N4)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Reaction Conditions

ComponentExample ReagentRoleConditions
8-Hydroxyquinoline8-HQNucleophile130–180°C, solvent-free
Aldehyde4-FluorobenzaldehydeElectrophileExcess (2.0 eq.)
Amine2-AminopyridineNucleophile1.0 eq.

The reaction proceeds via a Mannich-type mechanism, forming a C–N bond between the quinoline, aldehyde, and amine. The product crystallizes directly from the reaction mixture, often requiring minimal purification .

Key Structural Features

  • The 4-fluorophenyl group enhances lipophilicity and metabolic stability .

  • The pyridin-2-ylamino moiety contributes to metal chelation and π-stacking interactions .

Derivative Modifications

Modification SiteExample SubstituentImpact on Activity (IC₅₀)Source
Phenyl (R)4-CF₃Improved cytoprotection (0.09 µM)
Pyrimidine (R″)4-MethylEnhanced solubility (IC₅₀ 0.11 µM)
Pyridine (R′)2-PyridylIncreased metal affinity

For example, replacing the 4-fluorophenyl group with a 4-trifluoromethylphenyl group (compound 20 ) improved cytoprotective activity (IC₅₀ = 0.09 µM) . Conversely, introducing electron-donating groups (e.g., methyl) on the pyrimidine ring increased solubility without compromising activity .

Biological Activity and Mechanistic Insights

The compound’s bioactivity stems from its dual functionality: metal chelation (via 8-HQ and pyridine) and enzyme inhibition (via the aminomethyl bridge) .

Key Findings

  • Cytoprotection : Derivatives showed IC₅₀ values as low as 73 nM (compound 40 ) in cellular assays, attributed to ROS scavenging .

  • Neuroprotective Potential : Structural analogs (e.g., PBT2) entered clinical trials for Alzheimer’s disease due to blood-brain barrier permeability .

  • Structure-Activity Relationship (SAR) :

    • Fluorine at the para position enhances metabolic stability .

    • Pyridylamino groups improve chelation of Cu²⁺/Zn²⁺ ions .

Reaction Challenges and Optimization

  • Regioselectivity : Competing reactions at C-7 vs. C-5 positions of 8-HQ require careful control of stoichiometry .

  • Solubility : Bromine or iodine substitutions reduced solubility, necessitating formulation adjustments .

  • Scale-Up : Yields for Betti reactions typically range from 18–68% , with room-temperature ethanol reactions offering better scalability .

Patent and Clinical Relevance

Patent WO2011148208A1 highlights derivatives of this compound for treating neurodegenerative diseases , cardiovascular injuries, and liver/lung damage . Key claims include:

  • Use of trifluoromethyl or nitro substituents for enhanced efficacy .

  • Synergistic effects with acetylcholinesterase inhibitors .

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including 7-[(4-Fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol.

Case Study: Antibacterial Activity

A study evaluated various quinoline derivatives for their antibacterial efficacy against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant activity, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis . The presence of electron-withdrawing groups was associated with enhanced antibacterial activity, suggesting that modifications to the structure could optimize effectiveness.

Table: Antimicrobial Activity of Quinoline Derivatives

Compound IDTarget MicroorganismMIC (µg/ml)Activity Level
6dMycobacterium smegmatis6.25High
9cPseudomonas aeruginosa12.5Moderate
7aCandida albicans25Moderate

Anticancer Applications

The compound has also been investigated for its potential anticancer properties. Quinoline derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms.

Case Study: Anticancer Efficacy

Research has shown that certain quinoline-based compounds can induce apoptosis in cancer cells. For instance, derivatives similar to this compound have been tested against various cancer cell lines, demonstrating promising results in inhibiting cell growth and promoting programmed cell death .

Table: Anticancer Activity of Quinoline Derivatives

Compound IDCancer Cell LineInhibition Rate (%)Mechanism
Compound AHeLa70Apoptosis induction
Compound BMCF-765Cell cycle arrest

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

What sets 7-[(4-Fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol apart is its unique combination of a fluorophenyl group and a pyridin-2-ylamino group, which enhances its biological activity and specificity . This structural uniqueness contributes to its potential as a versatile compound in various scientific and industrial applications.

Biological Activity

7-[(4-Fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol is a synthetic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The process begins with 8-hydroxyquinoline, which is reacted with 4-fluorobenzaldehyde and pyridin-2-ylamine.
  • Reactions : The synthesis may include various reactions such as oxidation, reduction, and substitution to yield the desired product.
  • Yield Optimization : Techniques like continuous flow reactors can be employed to enhance yield and purity.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted the compound's ability to inhibit bacterial growth by disrupting cell wall synthesis and interfering with cellular processes. The specific mechanisms include:

  • Cell Wall Disruption : The compound may interfere with peptidoglycan synthesis.
  • Metabolic Inhibition : It may inhibit critical metabolic pathways in bacteria.

Anticancer Activity

This compound has shown promise in cancer research. In vitro studies demonstrated that it could induce apoptosis in cancer cells and inhibit proliferation by targeting specific signaling pathways . Key findings include:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of quinoline derivatives. The presence of a fluorine atom in the phenyl ring enhances lipophilicity, which may improve cellular uptake and bioavailability . Key SAR insights include:

  • Positioning of Functional Groups : The arrangement of the fluorophenyl and pyridinylamino groups significantly influences biological activity.
  • Substituent Effects : Variations in substituents at different positions can lead to changes in potency and selectivity against target pathogens or cancer cells.

Case Studies

  • Antimicrobial Efficacy : A comparative study assessed various quinoline derivatives against bacterial strains, revealing that this compound exhibited superior antimicrobial activity compared to its analogs .
  • Cancer Cell Line Testing : In tests involving different cancer cell lines (e.g., HeLa, MCF7), this compound demonstrated significant cytotoxicity with IC50 values lower than many existing chemotherapeutics .

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